Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound with the molecular formula and a CAS number of 1104890-90-5. It is categorized as an impurity of Duloxetine hydrochloride, a medication primarily used for the treatment of major depressive disorder and generalized anxiety disorder. The compound is characterized by its structural features, which include a thiophene ring and a naphthalene moiety, contributing to its unique chemical properties .
Duloxetine EP Impurity F is not an intended therapeutic agent, and its mechanism of action is not well-characterized. Due to its structural similarity to Duloxetine, it might weakly inhibit the reuptake of serotonin and norepinephrine, similar to the parent compound. However, the presence of the acetyl group could potentially hinder its ability to interact with the neurotransmitter transporters compared to Duloxetine [].
The synthesis of Duloxetine EP Impurity F can be achieved through various methods:
These methods highlight the importance of optimizing synthetic routes to minimize the formation of undesirable impurities.
Duloxetine EP Impurity F primarily serves as a reference standard in analytical chemistry and pharmaceutical development. Its applications include:
Regulatory agencies often require the identification and quantification of such impurities to ensure drug safety .
Duloxetine EP Impurity F shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Uniqueness |
---|---|---|
Duloxetine Hydrochloride | Contains naphthalene and thiophene rings | Primary therapeutic agent for depression/anxiety |
Desvenlafaxine | Similar SNRI class; different chemical structure | Active metabolite of venlafaxine |
Venlafaxine | SNRI with phenethylamine structure | Predecessor to Duloxetine; different efficacy |
Fluoxetine | Selective serotonin reuptake inhibitor | Different mechanism; primarily targets serotonin |
Duloxetine EP Impurity F is unique due to its specific structural characteristics that arise from acetylation processes, distinguishing it from other compounds within the same pharmacological class .